molecular formula C10H10ClNO4 B3007625 2-Chloro-5-[(ethoxycarbonyl)amino]benzoic acid CAS No. 847617-07-6

2-Chloro-5-[(ethoxycarbonyl)amino]benzoic acid

Cat. No.: B3007625
CAS No.: 847617-07-6
M. Wt: 243.64
InChI Key: FVMQWZHBPOEBKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-[(ethoxycarbonyl)amino]benzoic acid is an organic compound with the molecular formula C10H10ClNO4. It is a derivative of benzoic acid, featuring a chloro substituent at the second position and an ethoxycarbonylamino group at the fifth position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-[(ethoxycarbonyl)amino]benzoic acid typically involves the following steps:

    Nitration: The starting material, 2-chlorobenzoic acid, undergoes nitration to introduce a nitro group at the fifth position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Esterification: The amino group is then reacted with ethyl chloroformate to form the ethoxycarbonylamino group.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-[(ethoxycarbonyl)amino]benzoic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Ester Hydrolysis: The ethoxycarbonyl group can be hydrolyzed to form the corresponding carboxylic acid.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

    Oxidation: Oxidizing agents such as potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride can be employed.

Major Products

Scientific Research Applications

2-Chloro-5-[(ethoxycarbonyl)amino]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-5-[(ethoxycarbonyl)amino]benzoic acid depends on its specific application. In pharmaceuticals, it may act by interacting with specific molecular targets such as enzymes or receptors. The ethoxycarbonylamino group can enhance the compound’s ability to interact with biological molecules, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-nitrobenzoic acid: Similar structure but with a nitro group instead of an ethoxycarbonylamino group.

    2-Chloro-5-aminobenzoic acid: Lacks the ethoxycarbonyl group.

    2-Chloro-5-methoxycarbonylamino benzoic acid: Similar but with a methoxycarbonyl group instead of an ethoxycarbonyl group.

Uniqueness

The combination of these functional groups can provide distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

2-chloro-5-(ethoxycarbonylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO4/c1-2-16-10(15)12-6-3-4-8(11)7(5-6)9(13)14/h3-5H,2H2,1H3,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVMQWZHBPOEBKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC(=C(C=C1)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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